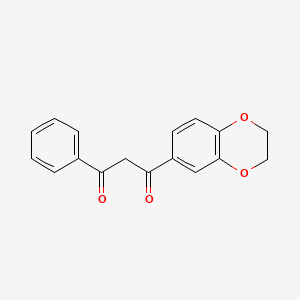
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, also known as TAT-DP, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAT-DP is a derivative of curcumin, a natural compound found in turmeric, with enhanced bioavailability and stability.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to induce apoptosis, inhibit angiogenesis, and reduce migration and invasion. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has several advantages for lab experiments, including its high stability and bioavailability, which makes it easier to administer and study. However, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione. One potential area of research is the development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione and its effects on various signaling pathways. Finally, the development of novel synthesis methods for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione could potentially reduce its cost and increase its availability for research.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione involves the reaction of curcumin with 1,3-dibromo-2-propanol in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography. The resulting product is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, which is a yellow powder with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-14(12-4-2-1-3-5-12)11-15(19)13-6-7-16-17(10-13)21-9-8-20-16/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIZUXDRBBVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)
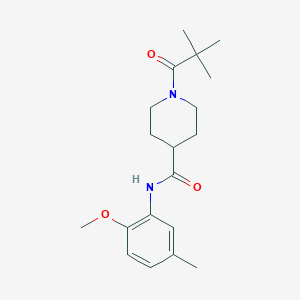
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)
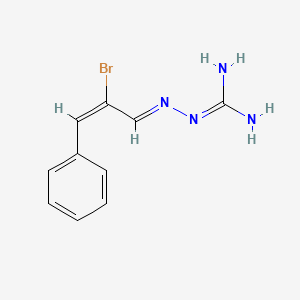

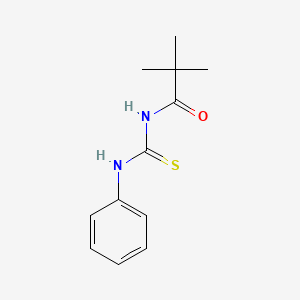

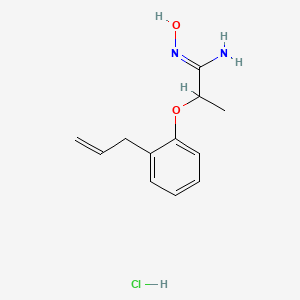
![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)